AZD5582

Catalog No.
S548202
CAS No.
M.F
C58H78N8O8
M. Wt
1015.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD5582

Product Name

AZD5582

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

solubility

Soluble in DMSO, not in water

Synonyms

AZD5582; AZD-5582; AZD 5582.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

The exact mass of the compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide is 1014.59426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD5582 is a highly potent, bivalent (dimeric) second mitochondrial-derived activator of caspases (SMAC) mimetic that functions as a pan-inhibitor of apoptosis protein (IAP) antagonist. Structurally engineered to bind concurrently to the BIR3 domains of two IAP molecules, it exhibits sub-nanomolar to low-nanomolar affinity for cIAP1, cIAP2, and XIAP[1]. In procurement and material selection, AZD5582 is prioritized over early-generation mimetics due to its validated pharmacokinetic stability, high aqueous solubility as a dihydrochloride salt, and its highly specific activation of the non-canonical NF-κB pathway [1]. These baseline properties make it a critical benchmark compound for in vivo apoptosis induction and viral latency reversal research [2].

Substituting AZD5582 with monomeric SMAC mimetics (such as LCL161 or Xevinapant) or alternative dimeric analogs (such as Birinapant) introduces significant risks in target engagement and formulation viability. Monomeric mimetics typically lack the avidity required to simultaneously and potently inhibit XIAP alongside cIAP1/2, leading to incomplete apoptotic signaling in resistant cell lines [1]. Furthermore, while other dimeric mimetics like Birinapant share structural similarities, they fail to induce critical downstream signaling—such as p100 cleavage—in primary cells at low concentrations, rendering them ineffective as single-agent latency-reversing agents[2]. From a processability standpoint, generic free-base SMAC mimetics often suffer from severe lipophilicity and poor aqueous solubility, whereas the specific dihydrochloride salt of AZD5582 is engineered to support direct intravenous formulation without relying on high concentrations of toxic excipients [3].

Intravenous Formulation Viability via Dihydrochloride Salt Solubility

A major bottleneck in the procurement of lipophilic SMAC mimetics is their poor processability for in vivo administration. While many free-base mimetics require complex, solvent-heavy vehicles, the dihydrochloride salt of AZD5582 was specifically optimized for aqueous solubility. It achieves >7 mg/mL solubility at pH 4–6, while maintaining photostability and hydrolytic stability within this range [1]. This allows for straightforward preparation of intravenous bolus doses that maintain stable, unbound plasma levels over several hours without compound degradation [1].

Evidence DimensionAqueous solubility for IV formulation
Target Compound DataAZD5582 dihydrochloride salt (>7 mg/mL at pH 4-6)
Comparator Or BaselineStandard lipophilic free-base SMAC mimetics (Typically <1 mg/mL, requiring complex excipients)
Quantified Difference>7 mg/mL solubility enabling direct aqueous IV formulation
ConditionspH 4-6, physiological plasma stability assays

Buyers requiring reliable in vivo dosing can utilize simple aqueous buffers rather than toxic or complex solubilizers, reducing formulation artifacts in animal models.

Superior Pan-IAP Target Engagement vs. Monomeric Mimetics

AZD5582’s bivalent structure allows it to bind concurrently to the BIR3 domains of two cIAP1 molecules, providing a significant avidity advantage over monomeric mimetics like LCL161. Quantitative fluorescence polarization assays demonstrate that AZD5582 binds cIAP1, cIAP2, and XIAP with IC50 values of 15 nM, 21 nM, and 15 nM, respectively [1]. In contrast, monomeric mimetics often show high affinity for cIAP1 but inferior inhibiting activity against XIAP[2]. This balanced, low-nanomolar pan-IAP inhibition ensures complete blockade of both the NF-κB regulatory IAPs (cIAP1/2) and the direct caspase inhibitor (XIAP).

Evidence DimensionTarget binding affinity (IC50)
Target Compound DataAZD5582 (15 nM for cIAP1, 21 nM for cIAP2, 15 nM for XIAP)
Comparator Or BaselineMonomeric mimetics e.g., LCL161 (High cIAP1 affinity but inferior XIAP inhibition)
Quantified DifferenceBalanced ~15-21 nM IC50 across all three primary IAP targets
ConditionsIn vitro fluorescence polarization binding assays

Procurement of AZD5582 ensures simultaneous inhibition of both cIAP1/2 and XIAP, which is critical for overcoming apoptosis resistance in complex tumor models.

Ex Vivo Latency Reversal Efficacy vs. Birinapant

In the context of viral eradication research, AZD5582 significantly outperforms other dimeric SMAC mimetics like Birinapant. In primary CD4+ T cells, AZD5582 induces the depletion of cIAP1 and the critical conversion of p100 to active p52 at concentrations below 0.1 nM[1]. In direct contrast, Birinapant requires exposures greater than 100 nM to achieve comparable p100 cleavage [1]. Consequently, AZD5582 successfully increases cell-associated viral RNA in resting CD4+ T cells from ART-suppressed donors, whereas Birinapant fails to induce significant latency reversal in the same primary cell models [1].

Evidence DimensionConcentration required for p100 to p52 cleavage in primary T cells
Target Compound DataAZD5582 (<0.1 nM)
Comparator Or BaselineBirinapant (>100 nM)
Quantified Difference>1000-fold difference in functional pathway activation concentration
ConditionsPrimary CD4+ T cells from ART-suppressed donors ex vivo

AZD5582 is the definitive choice for researchers requiring a highly potent, single-agent latency-reversing agent that functions at physiologically relevant doses.

High Pathway Specificity vs. Canonical Activators

A major procurement consideration for signaling activators is the avoidance of broad, pleiotropic cellular effects. AZD5582 specifically targets the non-canonical NF-κB pathway via cIAP1 degradation, resulting in a highly restricted transcriptional footprint. When compared to the canonical pathway inducer and protein kinase C agonist Ingenol B, AZD5582 induces 5- to 10-fold fewer genes[1]. This limited off-target impact translates to minimal systemic immune activation and fewer confounding variables in complex in vivo models[1].

Evidence DimensionNumber of off-target genes induced
Target Compound DataAZD5582 (Highly restricted gene induction profile)
Comparator Or BaselineIngenol B (PKC agonist) (5- to 10-fold higher gene induction)
Quantified Difference5- to 10-fold reduction in off-target gene transcription
ConditionsTranscriptomic analysis of treated resting CD4+ T cells

Selecting AZD5582 provides a cleaner experimental baseline by isolating non-canonical NF-κB activation without triggering massive, non-specific T-cell activation.

In Vivo HIV Latency Reversal (LRA) Models

AZD5582 is the preferred SMAC mimetic for humanized mouse and non-human primate HIV eradication studies. Its ability to induce systemic HIV and SIV RNA production from resting CD4+ T cells at low doses, combined with its minimal off-target T-cell activation, makes it uniquely suited for 'shock and kill' reservoir clearance research where other mimetics fail [1].

Intravenous Formulation Development for Apoptosis

Due to the >7 mg/mL aqueous solubility of its dihydrochloride salt form at mildly acidic pH (4-6), AZD5582 is highly recommended for researchers transitioning from in vitro to in vivo pharmacokinetic studies. It allows for direct translation into IV dosing without the need for complex lipid nanoparticles or high-concentration DMSO/surfactant vehicles, ensuring high bioavailability and stable plasma concentrations [2].

Simultaneous Pan-IAP Inhibition in Resistant Malignancies

In oncology research involving malignancies resistant to single-IAP knockdown (such as multiple myeloma), AZD5582 is the optimal choice. Its balanced ~15-21 nM IC50 across cIAP1, cIAP2, and XIAP ensures that both the NF-κB survival signaling and direct caspase inhibition pathways are simultaneously blocked, a feat that monomeric mimetics with poor XIAP affinity cannot reliably achieve [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

1014.59426148 g/mol

Monoisotopic Mass

1014.59426148 g/mol

Heavy Atom Count

74

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD5582

Dates

Last modified: 08-15-2023
1. Edward J. Hennessy, Ammar Adam, Brian M. Aquila, Lillian M. Castriotta, Donald Cook, Maureen Hattersley, Alexander W. Hird, Christopher Huntington, Victor M. Kamhi, Naomi M. Laing, Danyang Li, Terry MacIntyre, Charles A. Omer, Vibha Oza, Troy Patterson, Galina Repik, Michael T. Rooney, Jamal C. Saeh, Li Sha, Melissa M. Vasbinder, Haiyun Wang, and David Whitston. Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). J. Med. Chem. 2013, 56(24), pp 9897–9919.

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